molecular formula C10H13Cl2N3 B2960632 (4-Methylquinazolin-2-yl)methanamine dihydrochloride CAS No. 1384431-16-6

(4-Methylquinazolin-2-yl)methanamine dihydrochloride

Cat. No. B2960632
CAS RN: 1384431-16-6
M. Wt: 246.14
InChI Key: CDYKDYQYPSKUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylquinazolin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C₁₀H₁₁N₃·2HCl . It exhibits a complex structure and is commonly used in scientific research due to its versatile applications .


Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically quinazoline derivatives, with methylamine under specific conditions. Detailed synthetic pathways and optimization strategies can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of (4-Methylquinazolin-2-yl)methanamine dihydrochloride consists of a quinazoline ring fused with a methylamine moiety. The dihydrochloride salt form adds two chloride ions. The IUPAC name is (4-methyl-2-quinazolinyl)methanamine .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Investigating its reactivity and functional group transformations is crucial for understanding its behavior .


Physical And Chemical Properties Analysis

  • InChI Code : InChI=1S/C10H11N3/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6,11H2,1H3 .

Scientific Research Applications

Antimicrobial Activities

A series of new quinoline derivatives, including (4-Methylquinazolin-2-yl)methanamine-related compounds, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown moderate to very good antibacterial and antifungal activities against various pathogenic strains, demonstrating their potential as antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Catalysis in Chemical Synthesis

(4-Methylquinazolin-2-yl)methanamine has been used in the synthesis of N-heterocyclic ruthenium(II) complexes. These complexes have been examined as catalysts in transfer hydrogenation reactions of acetophenone derivatives, achieving excellent conversions and high turnover frequency values. This highlights the role of quinazolin-2-yl)methanamine derivatives in facilitating efficient chemical transformations (Karabuğa et al., 2015).

Anticancer Potential

N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to (4-Methylquinazolin-2-yl)methanamine, has been identified as a potent inducer of apoptosis and anticancer agent. It exhibits high blood-brain barrier penetration and efficacy in human breast and other mouse xenograft cancer models, indicating its potential in cancer therapy (Sirisoma et al., 2009).

Tubulin-Polymerization Inhibition

Optimization of 4-(N-Cycloamino)phenylquinazolines, derivatives of (4-Methylquinazolin-2-yl)methanamine, has led to the discovery of new tubulin-polymerization inhibitors targeting the colchicine site. These compounds have shown high in vitro cytotoxic activity and significant potency against tubulin assembly, offering insights into the development of anticancer agents (Wang et al., 2014).

DNA Repair Enzyme Inhibition

Quinazolinone derivatives, structurally related to (4-Methylquinazolin-2-yl)methanamine, have been synthesized and evaluated for their ability to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These studies aim to overcome the limitations of currently available PARP inhibitors, contributing to enhanced cancer therapies (Griffin et al., 1998).

Mechanism of Action

The precise mechanism of action for this compound depends on its specific application. Researchers explore its interactions with biological targets, receptors, or enzymes to elucidate its pharmacological effects .

Safety and Hazards

  • Precautionary Statements : Follow safety precautions during handling and storage. Use appropriate protective equipment. Avoid inhalation, ingestion, and skin contact. Dispose of properly .

properties

IUPAC Name

(4-methylquinazolin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7;;/h2-5H,6,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYKDYQYPSKUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylquinazolin-2-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.